5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the tosyl group: The tetrahydroisoquinoline intermediate is then reacted with tosyl chloride in the presence of a base to introduce the tosyl group.
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of the thiophene and tetrahydroisoquinoline moieties: The final step involves coupling the thiophene ring with the tosylated tetrahydroisoquinoline intermediate using a suitable coupling reagent, such as a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to substitute the tosyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Biological Studies: The compound can be used to study the biological activity of sulfonamides and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-tosyl-1,2,3,4-tetrahydroisoquinoline: Lacks the thiophene ring but shares the tetrahydroisoquinoline and tosyl groups.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the tetrahydroisoquinoline moiety.
5-methylthiophene-2-sulfonamide: Similar thiophene and sulfonamide structure but without the tosyl and tetrahydroisoquinoline groups.
Uniqueness
5-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a tetrahydroisoquinoline moiety, and a tosyl group. This unique structure provides a versatile scaffold for the development of new compounds with diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-15-3-8-20(9-4-15)30(26,27)23-12-11-17-6-7-19(13-18(17)14-23)22-29(24,25)21-10-5-16(2)28-21/h3-10,13,22H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJNIODJGIAPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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